Superior Potency in Shear-Induced Platelet Adhesion Compared to Other Oral and IV GP IIb/IIIa Antagonists
In a comparative study using a cone-and-plate analyzer to mimic physiological arterial shear stress, the free acid form of roxifiban (XV459) demonstrated significantly higher potency (lower IC50) in inhibiting shear-induced platelet adhesion compared to other oral fibans and intravenous agents. Roxifiban's IC50 was 35 nM, which was 12.5-fold lower than orbofiban (606 nM) and 12.3-fold lower than tirofiban (430 nM) [1]. This indicates a superior ability to prevent platelet adhesion under flow conditions relevant to arterial thrombosis.
| Evidence Dimension | IC50 for inhibition of shear-induced platelet adhesion |
|---|---|
| Target Compound Data | 35 nM (free acid form of roxifiban, XV459) |
| Comparator Or Baseline | Orbofiban: 606 nM; Sibrafiban: 91 nM; Lotrafiban: 438 nM; Abciximab: 43 nM; Tirofiban: 430 nM; Eptifibatide: 5781 nM |
| Quantified Difference | Roxifiban is 17.3-fold more potent than orbofiban and 12.3-fold more potent than tirofiban. |
| Conditions | In vitro Cone and Plate(let) Analyzer (CPA) system using whole blood under high shear rate to simulate stenotic arterial flow. |
Why This Matters
This superior potency under flow is critical for researchers modeling arterial thrombosis, as static aggregation assays (e.g., light transmission aggregometry) do not fully predict in vivo efficacy.
- [1] Mousa SA, Forsythe M, Bozarth J, Youssef A, Wityak J, Olson R, Sielecki T. Comparative analysis of various platelet glycoprotein IIb/IIIa antagonists on shear-induced platelet activation and adhesion. J Pharmacol Exp Ther. 2002 Dec;303(3):1114-20. doi: 10.1124/jpet.102.038554. PMID: 12438534. View Source
